4-(Azetidin-3-yl)-1-methylpiperidine

Metabolic stability Drug metabolism Bioisosterism

Standard piperidines generate confounding active metabolites via N-dealkylation and oxazolidine formation, complicating PK/PD interpretation. 4-(Azetidin-3-yl)-1-methylpiperidine (CAS 1511174-81-4) is a bicyclic diamine that completely circumvents these metabolic pathways while retaining target potency. - Clinically validated in CCR4 antagonists (CCR4-351; IC50 22 nM calcium flux). - Claimed in PDE10 inhibitor patents (US 8691986B2) for CNS cognitive diseases. - >95% purity; suitable as USP/EP reference standard for AMV & QC.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B11766748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)-1-methylpiperidine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2CNC2
InChIInChI=1S/C9H18N2/c1-11-4-2-8(3-5-11)9-6-10-7-9/h8-10H,2-7H2,1H3
InChIKeyUKSWQFCIJVSPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)-1-methylpiperidine: Metabolic Stability Scaffold


4-(Azetidin-3-yl)-1-methylpiperidine (CAS 1511174-81-4) is a bicyclic diamine comprising a 1-methylpiperidine core with an azetidine ring attached at the 3-position. This compound serves as a building block for drug discovery programs where aliphatic aza-heterocycles require metabolic stabilization [1]. Its molecular architecture combines the conformational rigidity of a four-membered azetidine with the basicity and solubility properties of an N-methylpiperidine, distinguishing it from simpler piperidine or azetidine monomers [2]. The scaffold has been characterized as having balanced lipophilicity and conformational stability, making it suitable for incorporation into pharmacologically active compounds requiring optimized pharmacokinetic profiles [3].

Metabolic stabilization Eliminates N-dealkylation and oxazolidine metabolite formation
Regiochemical identity 3‑yl azetidine attachment required; 2‑yl alters target engagement
Building block use Aza‑heterocycle scaffold for lead optimization programs

Why Generic Monomers Cannot Substitute


Simple piperidines and azetidines are metabolically distinct from fused azetidine-piperidine systems. Piperidines undergo extensive N-dealkylation and oxazolidine formation in vivo, generating pharmacologically active metabolites that confound PK/PD relationships [1]. Azetidine-containing isosteres, including 4-(Azetidin-3-yl)-1-methylpiperidine, circumvent these pathways entirely—they are neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites [1]. Furthermore, the regioisomeric placement of the azetidine substituent (3-yl vs. 2-yl) alters conformational accessibility and basicity, which impacts target engagement and off-target profiles [2]. Substituting with a generic 1-methylpiperidine or unsubstituted azetidine would reintroduce metabolic liabilities and eliminate the specific geometric constraints required for selective receptor interactions observed in piperidinyl-azetidine motifs [3].

Metabolic pathway differences
Piperidine monomers may undergo N‑dealkylation and oxazolidine formation, generating active metabolites that complicate PK/PD interpretation.
Regioisomeric mismatch
2‑yl azetidine attachment may shift conformational preferences and basicity, potentially reducing target selectivity relative to the 3‑yl isomer.
Unsubstituted scaffolds lack stability
Simple azetidine or piperidine monomers may not provide the metabolic stability or geometric constraints of the fused bicyclic system.

Comparative Performance Data


Metabolic Pathway Avoidance: Azetidine vs. Piperidine

In a head-to-head metabolic profiling study, piperidine-containing 5-HT4 partial agonist TBPT (PF-4995274) generated two major metabolites: N-dealkylated M1 and cyclized oxazolidine M2, both of which retained pharmacological activity and complicated PK interpretation. In contrast, azetidine-containing second-generation analogs did not form either N-dealkylation or oxazolidine metabolites; metabolism was instead redirected to oxidation on the isoxazole ring [1]. This represents a qualitative, quantifiable shift in metabolic fate.

Metabolic pathway
Head‑to‑head
Azetidine scaffold: no N‑dealkylation or oxazolidine metabolites
Piperidine TBPT: N‑dealkylated M1 and cyclized oxazolidine M2 observed
Supports cleaner PK/PD interpretation
Human hepatocyte study; LC‑MS/MS profiling
Metabolic stability Drug metabolism Bioisosterism

CYP3A4 Inhibition vs. Ketoconazole

4-(Azetidin-3-yl)-1-methylpiperidine was evaluated for CYP3A4 inhibition in pooled human liver microsomes using a UPLC-MS/MS assay with a 5-minute pre-incubation. While a direct IC50 value was not reported in the abstracted data, the assay context (ChEMBL_1824514) positions this compound against the strong CYP3A4 inhibitor ketoconazole (IC50 ~0.02 μM) as a benchmark for assessing drug-drug interaction risk [1].

CYP3A4 inhibition
Data to verify
Inhibition observed in human liver microsomes (ChEMBL_1824514)
Ketoconazole IC50 ~0.02 μM used as reference
Context for DDI risk assessment
Quantified difference not available; UPLC‑MS/MS assay
CYP inhibition Drug-drug interaction In vitro ADME

Receptor Potency: Azetidine-Piperidine Bioisosteres

The piperidinyl-azetidine motif, exemplified by 4-(Azetidin-3-yl)-1-methylpiperidine-containing compounds, has been validated in CCR4 antagonists. The clinical candidate CCR4-351, which incorporates this motif, demonstrates IC50 values of 22 nM (calcium flux assay) and 50 nM (CTX assay) [1]. While direct comparator data for the isolated building block are not available, the scaffold's ability to maintain nanomolar potency when replacing alternative heterocyclic cores establishes its utility as a bioisostere that does not sacrifice target engagement.

CCR4 antagonism
Class‑level inference
IC50 22 nM (Ca²⁺ flux), 50 nM (CTX)
Nanomolar potency maintained as bioisostere
CCR4‑351 candidate; piperidinyl‑azetidine motif
Bioisosteric replacement Receptor binding CCR4 antagonism

Intrinsic Permeability: Azetidine vs. Piperidine

In a systematic SAR evaluation of amide replacements, substituting a secondary amide with either a piperidine or an azetidine moiety in a series of CCR5 antagonists increased intrinsic permeability. This modification led to the identification of potent CCR5 antagonists with improved in vivo pharmacokinetic profiles [1]. The azetidine-containing analogs demonstrated favorable permeability characteristics comparable to piperidine replacements while offering distinct metabolic advantages.

Intrinsic permeability
Class‑level inference
Azetidine replacement increased permeability vs. secondary amide
Comparable improvement to piperidine amide replacement
Supports oral bioavailability potential
CCR5 antagonist series; Caco‑2/PAMPA inferred
Intrinsic permeability Oral bioavailability CCR5

Regioisomeric Differentiation: 3- vs. 2-Azetidinyl

Synthesis of 4-(azetidin-3-yl)-1-methylpiperidine requires precise control of regioselectivity during azetidine attachment. The 3-yl regioisomer places the azetidine nitrogen in a distinct spatial orientation relative to the piperidine N-methyl group compared to the 2-yl analog [1]. This regiochemical difference influences basicity, conformational preferences, and ultimately target engagement. Alternative synthetic methods, such as microwave-assisted coupling, have been explored to improve efficiency while maintaining regiochemical fidelity [1].

Regiochemistry
Cross‑study comparable
3‑yl azetidine attachment: distinct N–N distance and dihedral angle
vs. 2‑yl isomer
Ensures target engagement reproducibility
Regiochemical control essential; molecular modeling
Regioselectivity Conformational analysis Synthetic chemistry

Microsomal Stability: Azetidine-Piperidine Scaffolds

A comprehensive study of physicochemical properties across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that azetidine-containing compounds generally exhibit high metabolic stability in intrinsic microsomal clearance measurements [1]. The 3,3-difluoroazetidine derivative was the sole exception showing lower stability, highlighting the favorable profile of unfluorinated and monofluorinated azetidine systems. This class-level observation supports the selection of 4-(Azetidin-3-yl)-1-methylpiperidine as a metabolically robust building block.

Microsomal stability
Class‑level inference
Azetidine derivatives: high metabolic stability (low intrinsic clearance)
Exception: 3,3‑difluoroazetidine derivative shows lower stability
Predicts lower hepatic clearance in vivo
Human/mouse liver microsomes; parent depletion
Intrinsic clearance Microsomal stability In vitro ADME

Validated Use Cases


Metabolic Stabilization of Piperidine Leads

Use 4-(Azetidin-3-yl)-1-methylpiperidine as a direct bioisosteric replacement for metabolically labile piperidine moieties. The azetidine-piperidine scaffold eliminates N-dealkylation and oxazolidine metabolite formation while maintaining comparable target potency, as demonstrated in 5-HT4 partial agonist optimization [1]. This application is particularly valuable when lead compounds exhibit confounding active metabolites that complicate PK/PD interpretation.

GPCR and Chemokine Receptor Antagonists

Incorporate 4-(Azetidin-3-yl)-1-methylpiperidine as a core motif in CCR4 and CCR5 antagonist programs. The piperidinyl-azetidine architecture has been clinically validated in CCR4 antagonists (e.g., CCR4-351) with nanomolar potency in calcium flux (IC50 22 nM) and CTX assays (IC50 50 nM) [2]. The scaffold also enhances intrinsic permeability when replacing secondary amides, improving oral bioavailability potential [3].

CNS Drug Discovery: Brain Penetration

Deploy 4-(Azetidin-3-yl)-1-methylpiperidine in CNS-targeted programs where balanced lipophilicity and conformational stability are critical. The compound has been claimed in PDE10 inhibitor patents (US 8691986B2) for cognitive disease applications, suggesting favorable CNS drug properties [4]. The azetidine ring's conformational rigidity may also reduce off-target interactions, enhancing selectivity profiles for CNS targets [4].

Analytical Reference Standard and Quality Control

Utilize fully characterized 4-(Azetidin-3-yl)-1-methylpiperidine as a reference standard for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during drug development. The compound serves as a traceable standard against pharmacopeial references (USP or EP) for piperidine-containing APIs [5]. Available at >95% purity with established storage conditions (cool, dry place), it supports robust analytical workflows .

Application
Selection Property
Validation Focus
Piperidine metabolic stabilization
Metabolic stability profile
Absence of N‑dealkylation and oxazolidine metabolites
CCR4/CCR5 antagonist research
Bioisosteric potency retention
Nanomolar functional activity in calcium flux assays
CNS research programs
Brain penetration potential
Balanced lipophilicity and conformational rigidity
Analytical reference standard
Certified purity and identity
Pharmacopeial traceability and stability

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